molecular formula C17H23NO3 B13977630 Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13977630
M. Wt: 289.4 g/mol
InChI Key: UFAVHMHTGDKPIR-UHFFFAOYSA-N
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Description

Benzyl 7-(hydroxymethyl)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(hydroxymethyl)-2-azaspiro[44]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a variety of reduced spirocyclic compounds.

Scientific Research Applications

Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl 8-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C17H23NO3/c19-11-15-6-7-17(10-15)8-9-18(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2

InChI Key

UFAVHMHTGDKPIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CO

Origin of Product

United States

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